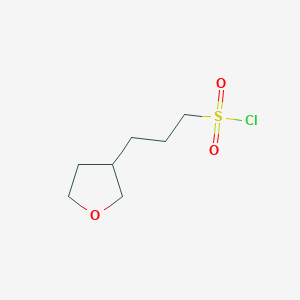

3-(Oxolan-3-yl)propane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Oxolan-3-yl)propane-1-sulfonyl chloride is an organic compound with the chemical formula C₇H₁₃ClO₃S. It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)propane-1-sulfonyl chloride. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to an oxolane (tetrahydrofuran) ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride typically involves the reaction of 3-(Oxolan-3-yl)propanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Oxolan-3-yl)propanol+SOCl2→3-(Oxolan-3-yl)propane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Oxolan-3-yl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures.

Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether solvents under inert atmosphere conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions

Applications De Recherche Scientifique

3-(Oxolan-3-yl)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs and other bioactive compounds.

Polymer Chemistry: Utilized in the modification of polymers to introduce sulfonyl functional groups, enhancing their properties.

Material Science: Applied in the preparation of sulfonated materials with specific properties for use in membranes, catalysts, and other advanced materials

Mécanisme D'action

The mechanism of action of 3-(Oxolan-3-yl)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl): A simpler sulfonyl chloride compound with similar reactivity but lacking the oxolane ring.

Benzenesulfonyl Chloride (C₆H₅SO₂Cl): Contains an aromatic ring, offering different reactivity and applications compared to 3-(Oxolan-3-yl)propane-1-sulfonyl chloride.

p-Toluenesulfonyl Chloride (TsCl): Widely used in organic synthesis for similar purposes but with a toluene ring instead of an oxolane ring.

Uniqueness

This compound is unique due to the presence of the oxolane ring, which can impart specific steric and electronic effects on the reactivity of the sulfonyl chloride group. This can lead to different reaction outcomes and applications compared to other sulfonyl chlorides .

Activité Biologique

3-(Oxolan-3-yl)propane-1-sulfonyl chloride, with the CAS number 1909309-63-2, is an organic compound characterized by its sulfonyl chloride functional group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃ClO₃S

- Molecular Weight : 212.69 g/mol

- Boiling Point : Data not available

- Purity Specification : Not specified

- GHS Classification : Hazardous; precautions include avoiding inhalation and skin contact.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Oxolane Ring : Starting from a suitable precursor, an oxolane (tetrahydrofuran) structure is formed.

- Sulfonylation : The oxolane derivative is treated with thionyl chloride or another sulfonyl chloride reagent to introduce the sulfonyl group.

- Chlorination : The final product is obtained through chlorination, yielding this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Target Interaction : The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly in inflammatory conditions.

- Therapeutic Applications : There is ongoing research into its use as a pharmaceutical intermediate or active ingredient in drug formulations aimed at treating various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of this compound:

Propriétés

IUPAC Name |

3-(oxolan-3-yl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)5-1-2-7-3-4-11-6-7/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMARWMNQCLLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.